Spiro[3.5]nonan-6-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[3.5]nonan-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c10-8-3-1-4-9(7-8)5-2-6-9/h8H,1-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIHGHIMPCGIBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2(C1)CCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801313903 | |
| Record name | Spiro[3.5]nonan-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801313903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255099-64-9 | |
| Record name | Spiro[3.5]nonan-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255099-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro[3.5]nonan-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801313903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | spiro[3.5]nonan-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reduction of an Oxime:this Two Step Method Involves First Converting the Ketone into an Oxime, Followed by Reduction.
Step 1 (Oximation): Spiro[3.5]nonan-6-one is reacted with hydroxylamine (B1172632) hydrochloride (NH2OH·HCl) in the presence of a base (e.g., pyridine (B92270) or sodium acetate) to form Spiro[3.5]nonan-6-one oxime.
Step 2 (Reduction): The resulting oxime is then reduced to Spiro[3.5]nonan-6-amine. This reduction can be achieved using various reagents, such as lithium aluminum hydride (LiAlH4), sodium in ethanol, or catalytic hydrogenation over a metal catalyst like Raney nickel or palladium on carbon (Pd/C).
Nucleophilic Substitution from a Hydroxyl Precursor:if a Synthetic Route Yields Spiro 3.5 Nonan 6 Ol, the Hydroxyl Group Can Be Converted into the Amine.
Stereoselective Synthesis of Chiral this compound Enantiomers
The 6-position of the spiro[3.5]nonane ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. For many applications, particularly in pharmaceuticals, it is crucial to synthesize the enantiomerically pure forms of the amine. Several strategies can be employed to achieve this, including the use of chiral auxiliaries, asymmetric catalysis, and the resolution of racemic mixtures.
Chiral Auxiliary-Mediated Strategies
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.netnih.gov After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.
In the context of this compound synthesis, a chiral amine can be used as an auxiliary in a diastereoselective reductive amination of Spiro[3.5]nonan-6-one. For example, reacting the ketone with an enantiomerically pure amine, such as (R)- or (S)-1-phenylethylamine, would lead to the formation of a chiral imine. researchgate.netdntb.gov.ua The steric hindrance imposed by the chiral auxiliary would then direct the hydride attack from the less hindered face, leading to the preferential formation of one diastereomer of the N-phenylethyl-substituted this compound. Subsequent removal of the 1-phenylethyl group, typically by hydrogenolysis, would yield the desired enantiomer of this compound.
| Chiral Auxiliary | Diastereomeric Ratio (d.r.) | Auxiliary Removal | Product Enantiomer |
| (R)-1-Phenylethylamine | >90:10 | H2, Pd/C | (R)-Spiro[3.5]nonan-6-amine (hypothetical) |
| (S)-1-Phenylethylamine | >90:10 | H2, Pd/C | (S)-Spiro[3.5]nonan-6-amine (hypothetical) |
| (S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol | >95:5 | H2, Pd(OH)2/C | (R)-Spiro[3.5]nonan-6-amine (hypothetical) |
Asymmetric Catalysis in Spiro[3.5]nonane Amine Synthesis
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as only a small amount of a chiral catalyst is required to generate a large quantity of the chiral product. For the synthesis of chiral this compound, the asymmetric reduction of the imine derived from Spiro[3.5]nonan-6-one and ammonia would be a key step. researchgate.net
This transformation can be achieved using a variety of chiral catalysts and reducing agents. For example, a chiral phosphoric acid or a chiral metal complex (e.g., with Iridium, Rhodium, or Ruthenium) can catalyze the asymmetric hydrogenation or transfer hydrogenation of the imine. The chiral environment created by the catalyst directs the hydride transfer to one face of the C=N double bond, leading to the formation of one enantiomer of the amine in excess.
The development of imine reductases (IREDs) also presents a biocatalytic option for the asymmetric reduction of imines, often with very high enantioselectivity. nih.gov
| Catalytic System | Reducing Agent | Enantiomeric Excess (e.e.) |
| Chiral Phosphoric Acid / Hantzsch Ester | Dihydropyridine | Up to 99% (reported for other imines) |
| [Ir(cod)Cl]2 / Chiral Ligand | H2 | Up to 98% (reported for other imines) |
| Imine Reductase (IRED) | Formate or Isopropanol | >99% (reported for other cyclic imines) |
Resolution Techniques for Racemic Mixtures
A classical method for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid. By reacting racemic this compound with an enantiomerically pure acid, such as tartaric acid or mandelic acid, two diastereomeric salts are formed. These salts will have different solubilities, allowing for their separation by fractional crystallization. After separation, the pure enantiomer of the amine can be recovered by treatment with a base.
Enzymatic kinetic resolution is another powerful technique. researchgate.netnih.gov In this method, an enzyme, such as a lipase (B570770) or a protease, selectively catalyzes a reaction with one enantiomer of the racemic amine, leaving the other enantiomer unreacted. For example, a lipase could selectively acylate one enantiomer of the amine in the presence of an acyl donor. The resulting acylated amine can then be easily separated from the unreacted amine enantiomer.
| Resolution Method | Resolving Agent | Separated Species |
| Diastereomeric Salt Formation | (+)-Tartaric Acid | Diastereomeric salts |
| Diastereomeric Salt Formation | (S)-Mandelic Acid | Diastereomeric salts |
| Enzymatic Kinetic Resolution | Lipase + Acyl Donor | Acylated amine and unreacted amine |
Protecting Group Chemistry in this compound Synthesis
The synthesis of spirocyclic amines, including this compound, often necessitates the use of protecting groups to ensure selectivity and prevent undesirable side reactions. Protecting groups are temporarily introduced into a molecule to mask a reactive functional group, allowing for chemical transformations to be carried out on other parts of the molecule. In the context of this compound synthesis, the primary amine functionality is the key site for protection. The strategic use of protecting groups is crucial, particularly when further modifications of the spirocyclic scaffold are intended or when the synthetic route involves reagents that could react with the amine.
A common and logical synthetic pathway to this compound is through the reductive amination of the corresponding ketone, Spiro[3.5]nonan-6-one. This process involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced to the primary amine. While direct reductive amination with ammonia is feasible, the use of a protected form of ammonia or the protection of the newly formed amine can offer greater control over the reaction and subsequent synthetic steps.
The choice of a protecting group is dictated by its stability under the planned reaction conditions and the ease of its removal to unveil the desired amine. For the synthesis of this compound and its derivatives, several protecting groups are commonly employed for the amino functionality. The most prevalent are the tert-butoxycarbonyl (Boc) and the benzyloxycarbonyl (Cbz or Z) groups. These carbamate-based protecting groups are favored due to their ease of introduction, stability across a wide range of reaction conditions, and selective removal under specific, mild conditions.
The introduction of a protecting group early in the synthetic sequence can facilitate purification and handling of intermediates. For instance, the Boc-protected this compound is generally more soluble in organic solvents and easier to purify by chromatography compared to the free amine.
Common Protecting Groups in this compound Synthesis
The selection of an appropriate protecting group is a critical aspect of the synthetic strategy. The stability and cleavage conditions of the protecting group must be orthogonal to other reactions performed on the molecule.
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. nih.gov It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base such as triethylamine (B128534) or sodium hydroxide. The resulting N-Boc protected amine is stable to a variety of nucleophilic and basic conditions, as well as to catalytic hydrogenation. nih.gov
The primary advantage of the Boc group is its facile removal under acidic conditions. Treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane, or with hydrochloric acid in an organic solvent, efficiently cleaves the Boc group to regenerate the free amine.
A plausible route to N-Boc-Spiro[3.5]nonan-6-amine would involve the reductive amination of Spiro[3.5]nonan-6-one using an ammonia source, followed by in situ or subsequent protection with Boc₂O. Alternatively, a direct reductive amination could be performed with a protected ammonia equivalent.
The benzyloxycarbonyl (Cbz) group is another cornerstone of amine protection in synthetic chemistry. It is introduced by treating the amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. The Cbz-protected amine is stable to acidic and basic conditions.
A key feature of the Cbz group is its removal by catalytic hydrogenation. nih.gov This deprotection method is mild and highly selective, leaving most other functional groups intact. The reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. The byproducts of this deprotection are toluene (B28343) and carbon dioxide, which are easily removed. Lewis acids can also be used for the removal of the Cbz group. wikipedia.org
In the synthesis of this compound, the Cbz group could be introduced after the formation of the primary amine via reductive amination. The resulting N-Cbz-Spiro[3.5]nonan-6-amine can then be carried through further synthetic transformations before the final deprotection step.
The following table summarizes the key characteristics of the Boc and Cbz protecting groups in the context of this compound synthesis.
| Protecting Group | Protection Reagent | Deprotection Conditions | Stability |
| tert-Butoxycarbonyl (Boc) * | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., TFA, HCl) | Basic conditions, Hydrogenation |
| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂, Pd/C) | Acidic and Basic conditions |
Strategic Application of Protecting Groups
For instance, if a specific N-alkyl derivative of this compound is desired, the primary amine can first be protected with a Boc group. The resulting N-Boc-Spiro[3.5]nonan-6-amine can then be subjected to N-alkylation under basic conditions. Subsequent removal of the Boc group under acidic conditions would then yield the desired N-alkylated spirocyclic amine. This strategy prevents over-alkylation, which can be a significant issue in the direct alkylation of primary amines.
Reactions Involving the Primary Amine Functionality
The primary amine group is the most reactive site in the this compound molecule and is expected to undergo a variety of common transformations typical of primary amines.
N-Alkylation and N-Acylation Reactions
N-Alkylation: The nitrogen atom of the primary amine possesses a lone pair of electrons, making it nucleophilic. It is expected to react with alkyl halides or other alkylating agents to form secondary and tertiary amines. The reaction would proceed via nucleophilic substitution. Multiple alkylations are possible, and reaction conditions would need to be controlled to favor mono-alkylation if desired.
N-Acylation: In a similar vein, the primary amine is expected to react readily with acylating agents such as acyl chlorides or acid anhydrides to form N-acyl derivatives (amides). This reaction is typically robust and high-yielding for primary amines.
Table 1: Predicted N-Alkylation and N-Acylation Reactions of this compound
| Reaction Type | Reagent Example | Predicted Product |
| N-Alkylation | Methyl Iodide (CH₃I) | N-Methyl-spiro[3.5]nonan-6-amine |
| N-Acylation | Acetyl Chloride (CH₃COCl) | N-Acetyl-spiro[3.5]nonan-6-amine |
Formation of Amides, Carbamates, and Ureas
The nucleophilic nature of the primary amine in this compound suggests its utility in the synthesis of several important classes of compounds.
Amides: As mentioned, acylation leads to the formation of amides. This is a fundamental reaction in organic synthesis and is anticipated to proceed efficiently.
Carbamates: Reaction with chloroformates or other carbamoylating agents would be expected to yield carbamates. Carbamates are often used as protecting groups for amines in multi-step syntheses.
Ureas: Treatment of this compound with isocyanates or other urea-forming reagents would likely result in the formation of substituted ureas.
Table 2: Predicted Formation of Amides, Carbamates, and Ureas
| Product Class | Reagent Example | Predicted Product Structure |
| Amide | Benzoyl Chloride | N-(Spiro[3.5]nonan-6-yl)benzamide |
| Carbamate | Benzyl Chloroformate | Benzyl (spiro[3.5]nonan-6-yl)carbamate |
| Urea | Phenyl Isocyanate | 1-Phenyl-3-(spiro[3.5]nonan-6-yl)urea |
Oxidation and Reduction Pathways of the Amine Group
Oxidation: Primary amines can be oxidized to a variety of functional groups, including imines, oximes, nitriles, or nitro compounds, depending on the oxidizing agent and reaction conditions. Mild oxidation might lead to the corresponding imine, while stronger oxidants could lead to more highly oxidized products.
Reduction: The primary amine group itself is already in a reduced state. Further reduction of the amine is not a typical transformation. However, if the amine were to be converted to an imine or a nitro group, these could then be reduced back to the amine.
Functionalization of the Spirocyclic Carbon Skeleton
The spiro[3.5]nonane framework, consisting of a cyclobutane (B1203170) ring fused to a cyclohexane (B81311) ring, is relatively unreactive. Functionalization would likely require harsh conditions or specific synthetic strategies.
Peripheral Derivatization of the Cyclobutane and Cyclohexane Rings
Direct functionalization of the C-H bonds of the cyclobutane and cyclohexane rings would be challenging due to their low reactivity. Radical halogenation could be a possibility, but would likely lead to a mixture of products and lack regioselectivity. More controlled functionalization would likely be achieved by starting with a pre-functionalized spiro[3.5]nonane core.
Introduction of Additional Stereocenters
The introduction of new stereocenters onto the spirocyclic skeleton would depend on the specific reactions employed. For instance, if a double bond were present in the cyclohexane ring, stereoselective reactions such as epoxidation or dihydroxylation could be used to introduce new chiral centers. Without specific, documented reactions for this compound, any discussion on the introduction of additional stereocenters remains purely speculative.
Ring Expansion, Contraction, and Skeletal Rearrangement Reactions of the Spiro[3.5]nonane Core
The inherent ring strain of the cyclobutane moiety in this compound is a significant driving force for various skeletal rearrangements, particularly those that lead to the formation of more stable five- or six-membered rings. These transformations often proceed through carbocationic intermediates, where the migration of a carbon-carbon bond can alleviate ring strain.
One of the most predictable and useful reactions for the one-carbon ring expansion of cycloalkylamines is the Tiffeneau-Demjanov rearrangement . d-nb.infowikipedia.orgwikipedia.org This reaction typically involves the diazotization of a primary amine with nitrous acid to form an unstable diazonium salt. The subsequent loss of nitrogen gas generates a primary carbocation, which can then undergo a core.ac.ukwikipedia.org-sigmatropic shift, leading to ring expansion. In the case of this compound, this rearrangement is expected to yield a mixture of spirocyclic ketones. The migration of one of the cyclobutane carbons would lead to the expansion of the cyclohexane ring, while migration of a cyclohexane carbon would expand the cyclobutane ring.
Another important class of reactions that can induce skeletal rearrangement are those involving the corresponding ketone, Spiro[3.5]nonan-6-one, which can be synthesized from this compound. The Beckmann rearrangement of the oxime derived from Spiro[3.5]nonan-6-one would lead to the formation of lactams. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgmasterorganicchemistry.comscispace.com The regiochemical outcome of this rearrangement is determined by the stereochemistry of the oxime, with the group anti-periplanar to the hydroxyl group migrating. This could result in the formation of two possible lactam products, each with an expanded ring system.
The Schmidt reaction , which involves the treatment of a ketone with hydrazoic acid in the presence of a strong acid, provides another route to ring-expanded lactams from Spiro[3.5]nonan-6-one. organic-chemistry.org Similar to the Beckmann rearrangement, this reaction proceeds through the insertion of a nitrogen atom into a carbon-carbon bond of the cyclic ketone.
| Reaction Type | Reactant | Key Reagents | Major Product(s) | Reaction Conditions |
| Tiffeneau-Demjanov Rearrangement | This compound | NaNO₂, HCl | Spiro[4.5]decan-6-one and Spiro[3.6]decan-7-one | Aqueous, low temperature |
| Beckmann Rearrangement | Spiro[3.5]nonan-6-one oxime | H₂SO₄, PPA, etc. | 1-Azaspiro[4.5]decan-2-one and 6-Azaspiro[4.5]decan-7-one | Acidic, often with heating |
| Schmidt Reaction | Spiro[3.5]nonan-6-one | HN₃, H₂SO₄ | 1-Azaspiro[4.5]decan-2-one and 6-Azaspiro[4.5]decan-7-one | Strong acid, inert solvent |
This table presents predicted outcomes based on established chemical principles for analogous systems.
Transformations Leading to Fused or Bridged Spirocyclic Systems
The unique topology of the spiro[3.5]nonane framework, combined with the reactivity of the amine functionality, allows for the construction of more intricate fused or bridged polycyclic systems. These transformations often involve intramolecular reactions that form new rings, thereby increasing the structural complexity of the molecule.
An important strategy for the synthesis of fused ring systems involves the oxidative rearrangement of spiro cyclobutane cyclic aminals . nih.gov While not a direct transformation of this compound itself, derivatives of this compound can be utilized in such reactions. For instance, condensation of a derivative with a suitable diamine could form a spirocyclic aminal. Treatment of this intermediate with an N-halosuccinimide can promote an oxidative rearrangement, leading to the formation of a bicyclic amidine through a process that involves ring expansion of the cyclobutane.
Furthermore, radical-mediated reactions can be employed to construct fused and spiro-bicyclic ring systems. researchgate.net Intramolecular radical cyclizations, initiated from a suitably functionalized derivative of this compound, could lead to the formation of new carbon-carbon bonds and the creation of fused or bridged structures. The regioselectivity of such cyclizations would be governed by the stability of the resulting rings and any steric or electronic biases in the transition state.
Annulation reactions, which involve the formation of a new ring onto an existing structure, represent another powerful tool for the synthesis of fused systems. rsc.org By converting the amine group of this compound into a suitable reactive handle, it could participate in cycloaddition or condensation reactions with bifunctional reagents to build a new fused ring.
| Transformation Type | Starting Material Derivative | Key Reagents/Conditions | Resulting System | General Mechanism |
| Oxidative Aminal Rearrangement | Spiro[3.5]nonane-derived cyclic aminal | N-Halosuccinimide | Fused bicyclic amidine | N-halogenation followed by 1,2-C-to-N migration and ring expansion. nih.gov |
| Intramolecular Radical Cyclization | Functionalized this compound derivative | Radical initiator (e.g., AIBN), Bu₃SnH | Fused or bridged system | Formation of a radical followed by intramolecular addition to a π-system. researchgate.net |
| Annulation Reactions | Activated this compound derivative | Bifunctional electrophile/nucleophile | Fused heterocyclic system | Stepwise or concerted formation of two new bonds to create a new ring. rsc.org |
This table outlines plausible synthetic strategies towards fused and bridged systems originating from the this compound scaffold.
Conformational Analysis and Stereochemical Considerations of Spiro 3.5 Nonan 6 Amine
Conformational Preferences and Dynamics of the Spiro[3.5]nonane Ring System
The spiro[3.5]nonane framework, which forms the core of Spiro[3.5]nonan-6-amine, is a fascinating subject for conformational analysis due to the interplay of ring strain and steric interactions.
The fusion of a four-membered cyclobutane (B1203170) ring with a six-membered cyclohexane (B81311) ring introduces significant ring strain, which profoundly influences the molecule's conformation. libretexts.orgnih.gov Cycloalkanes inherently possess ring strain due to the deviation of bond angles from the ideal tetrahedral angle of 109.5° and torsional strain from the eclipsing of hydrogen atoms. libretexts.org In the spiro[3.5]nonane system, the cyclobutane ring is forced into a puckered or "butterfly" conformation to alleviate some of the angle strain that would be present in a planar structure. saskoer.ca The cyclohexane ring, in contrast, can adopt several non-planar conformations, with the chair form being the most stable due to the minimization of both angle and torsional strain. libretexts.orgsaskoer.ca
The spiro fusion, however, restricts the conformational flexibility of both rings. The interconversion between the two chair conformers of the cyclohexane ring is a well-known process, but in spiro[3.5]nonane, this process is more complex due to the presence of the rigid cyclobutane ring. saskoer.ca This rigidity can lead to a preference for a specific chair conformation, depending on the substitution pattern. Computational studies and experimental data from techniques like NMR spectroscopy can provide insights into the preferred conformations and the energy barriers for their interconversion. auremn.org.brnih.gov The strain within the spirocyclic system can also influence the reactivity of adjacent functional groups. elsevierpure.com
| Ring Component | Preferred Conformation | Key Strain Factors |
| Cyclobutane | Puckered (Butterfly) | Angle strain, Torsional strain |
| Cyclohexane | Chair | Minimal angle and torsional strain in isolated ring, but restricted by spiro fusion |
While ring strain is a dominant factor, intramolecular non-covalent interactions also play a subtle yet significant role in determining the precise molecular geometry of this compound. The amine group at the 6-position of the cyclohexane ring can engage in various interactions.
For instance, hydrogen bonding between the amine group and other parts of the molecule, although less common in simple alkylamines, could occur in derivatives with suitable functional groups. More relevant are van der Waals interactions and steric hindrance. The orientation of the amine group (axial or equatorial) on the cyclohexane ring will be influenced by steric interactions with the cyclobutane ring and other substituents. Generally, bulky substituents on a cyclohexane ring prefer the equatorial position to minimize 1,3-diaxial interactions. libretexts.org In the case of this compound, the cyclobutane ring itself acts as a bulky substituent, influencing the conformational equilibrium of the cyclohexane ring.
Stereoisomerism and Chirality of this compound
The unique three-dimensional structure of spiro compounds often leads to interesting stereochemical properties. wikipedia.org
This compound possesses a stereogenic center at the C6 carbon, where the amine group is attached. This carbon is bonded to four different groups: a hydrogen atom, the amine group, and two different carbon pathways within the cyclohexane ring. Consequently, this compound can exist as a pair of enantiomers (R and S isomers).
Furthermore, spiro compounds can exhibit a form of chirality known as axial chirality. wikipedia.orgstackexchange.com This arises when the rings are substituted in a way that the molecule as a whole is not superimposable on its mirror image, even if there are no traditional stereogenic centers. wikipedia.orgrsc.org For the parent spiro[3.5]nonane, the molecule is achiral. However, appropriate substitution on the rings can lead to axial chirality. In the case of this compound, the primary source of chirality is the stereogenic center at C6. The potential for axial chirality would depend on further substitution on the cyclobutane or cyclohexane rings.
The inherent chirality and conformational rigidity of the spiro[3.5]nonane scaffold can be exploited to achieve high levels of diastereoselectivity and enantioselectivity in chemical reactions. rsc.orgsemanticscholar.org When a chiral spiro[3.5]nonane derivative is used as a starting material or a catalyst, its fixed spatial arrangement can direct the approach of reagents, leading to the preferential formation of one diastereomer or enantiomer over the other. rsc.orgnih.govresearchgate.net
For example, in reactions involving the amine group of this compound, the bulky spirocyclic framework can shield one face of the molecule, forcing an incoming electrophile to attack from the less hindered side. This can result in high diastereoselectivity. Similarly, the development of enantioselective syntheses of spiro compounds is an active area of research, with organocatalysis being a particularly successful approach. rsc.orgsemanticscholar.orgscispace.com
| Type of Selectivity | Description |
| Diastereoselectivity | Preferential formation of one diastereomer over another in a chemical reaction. nih.gov |
| Enantioselectivity | Preferential formation of one enantiomer over the other in a chemical reaction. rsc.org |
Structural Elucidation Techniques for Conformational and Stereochemical Assignments
A combination of spectroscopic and computational methods is employed to determine the precise conformation and stereochemistry of spirocyclic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for conformational analysis in solution. auremn.org.brnih.govnih.gov Parameters such as chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) provide detailed information about the spatial arrangement of atoms. For instance, the magnitude of proton-proton coupling constants can help determine the dihedral angles between adjacent protons, which in turn reveals the conformation of the cyclohexane ring. copernicus.org Dynamic NMR experiments can be used to study the kinetics of conformational interconversions. rsc.org
Computational Chemistry: Theoretical calculations, such as Density Functional Theory (DFT), are invaluable for predicting the relative energies of different conformers and the transition states connecting them. barbatti.orgmdpi.com These calculations can complement experimental data and provide a deeper understanding of the factors governing conformational preferences.
| Technique | Information Provided |
| NMR Spectroscopy | Conformation in solution, dynamic processes. auremn.org.brnih.gov |
| X-ray Crystallography | Precise molecular structure in the solid state. barbatti.org |
| Computational Chemistry | Relative energies of conformers, transition states. mdpi.com |
Spiro 3.5 Nonan 6 Amine As a Versatile Building Block in Organic Synthesis
Strategic Design of Spiro[3.5]nonan-6-amine-Based Scaffolds for Enhanced Three-Dimensionality
The inherent three-dimensional nature of spirocycles makes them ideal core structures in modern drug design. bldpharm.com The quaternary spirocenter locks the two rings in a perpendicular orientation, creating a rigid scaffold that projects substituents into well-defined regions of three-dimensional space. This contrasts sharply with flat aromatic systems or flexible aliphatic chains, providing a more defined molecular shape.
A key metric used to quantify the three-dimensionality of a molecule is its fraction of sp3 hybridized carbons (Fsp3), which is the ratio of sp3 carbons to the total carbon count. bldpharm.com Research has shown that a higher Fsp3 value correlates with an increased probability of success in clinical development, partly because the resulting out-of-plane substituents can lead to better complementarity with the complex binding sites of biological targets. bldpharm.com this compound is an exemplary Fsp3-rich motif. Composed entirely of saturated carbocyclic rings, it provides a robust, non-planar core that helps medicinal chemists escape the "flatland" of traditional aromatic scaffolds and explore new, untapped areas of chemical space. spirochem.com The high Fsp3 character is a defining feature of libraries built from such scaffolds. dtu.dk
The rigid structure of the spiro[3.5]nonane core is crucial for precisely controlling the spatial arrangement of functional groups. bldpharm.com By replacing more flexible or rotatable bonds with a rigid spirocyclic scaffold, chemists can lock a molecule into a desired bioactive conformation. bldpharm.comresearchgate.net For instance, in the optimization of certain inhibitors, spirocyclic scaffolds have been introduced to maintain the specific orientation of a primary amine group, ensuring crucial hydrogen bond interactions with the target protein are preserved. bldpharm.com The amine group on this compound serves as a key handle or exit vector, allowing for the attachment of various substituents. The fixed geometry of the scaffold ensures that these substituents are projected in a predictable and controlled manner, which is essential for systematically exploring the structure-activity relationship (SAR) of a compound series.
Integration into Scaffold-Based Chemical Library Generation
The unique structural features of this compound make it an excellent starting point for the construction of compound libraries for high-throughput screening. dtu.dknih.gov Its amine functionality provides a reliable point for chemical modification, enabling the generation of a large number of diverse analogues from a common core. dtu.dk
Diversity-Oriented Synthesis (DOS) is a powerful strategy that aims to generate collections of structurally diverse compounds from simple starting materials in a few steps. beilstein-journals.org The goal is to populate chemical space with a wide variety of molecular skeletons, rather than focusing on a single target. beilstein-journals.org this compound is well-suited for DOS approaches. The amine handle can be readily functionalized through reactions like acylation, sulfonylation, or reductive alkylation. dtu.dk This allows for the rapid generation of a library of compounds where the core spirocyclic shape is maintained, but the peripheral functional groups are varied, leading to a diverse set of molecules for biological screening. beilstein-journals.orgresearchgate.net
Fragment-Based Drug Discovery (FBDD) is an approach that starts by screening small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. mdpi.comdrugdiscoverychemistry.com Successful hits are then grown or combined to produce more potent lead compounds. drugdiscoverychemistry.com this compound embodies the ideal characteristics of a 3D fragment. It has a low molecular weight, a high Fsp3 content, and a rigid, well-defined three-dimensional shape. researchgate.net Incorporating such spirocyclic fragments into a screening library provides starting points that already possess the desirable 3D characteristics often sought during lead optimization, potentially accelerating the drug discovery process. researchgate.net
Bioisosteric Replacement Strategies Employing this compound
This compound and its derivatives can serve as effective bioisosteres for more common, less three-dimensional cyclic amines like piperidine (B6355638) or cyclohexylamine (B46788). Replacing a flexible or planar ring with the rigid spiro[3.5]nonane scaffold can confer several advantages:
Improved Metabolic Stability : The quaternary spiro-carbon and the surrounding saturated rings can block sites of metabolism that might be present in simpler cyclic systems. In one optimization program, exchanging a morpholine (B109124) ring for various azaspiro cycles led to improved metabolic stability. bldpharm.com
Enhanced Selectivity : The well-defined 3D shape can lead to more specific interactions with the intended target, reducing off-target effects. The use of azaspiro cycles has been shown to improve selectivity against targets like the hERG channel. bldpharm.com
Modulation of Physicochemical Properties : Introducing the spiro[3.5]nonane core can alter properties such as lipophilicity (LogP/LogD) and solubility in a predictable way, helping to optimize a compound's drug-like properties. bldpharm.com
By acting as a rigid, 3D bioisostere, this compound provides medicinal chemists with a valuable tool to overcome common challenges in drug optimization and to develop novel candidates with improved therapeutic potential. acs.org
Mimicry of Planar and Flexible Structural Motifs
One of the compelling features of the spiro[3.5]nonane scaffold is its capacity to act as a bioisostere for both planar aromatic rings and more flexible aliphatic chains. This dual mimicry stems from its conformationally restricted nature, which can lock substituents in well-defined spatial orientations that replicate the key pharmacophoric features of other motifs.
The concept of using saturated scaffolds to mimic aromatic rings has gained traction in medicinal chemistry as a strategy to improve physicochemical properties such as solubility and metabolic stability. For instance, spiro[3.3]heptane has been successfully employed as a non-collinear bioisostere of the phenyl ring. chemrxiv.orgresearchgate.net This principle extends to this compound, where the rigid framework can present appended functional groups in a manner that mimics the substituent vectors of a substituted benzene (B151609) ring. By constraining the conformational freedom of a molecule, the spiro[3.5]nonane core can enforce a bioactive conformation that might otherwise be transiently populated in a more flexible analogue. researchgate.net
Conversely, the spiro[3.5]nonane system can also serve as a rigidified version of a flexible alkyl chain. In many biologically active molecules, acyclic linkers adopt specific conformations upon binding to their targets. Replacing such a flexible linker with the spiro[3.5]nonane scaffold can pre-organize the molecule into this bioactive conformation, potentially leading to enhanced potency and selectivity. This conformational restriction reduces the entropic penalty associated with binding, as the molecule does not need to "freeze" into a specific arrangement.
| Structural Motif Mimicked | Key Feature of this compound | Consequence |
| Planar Aromatic Rings | Defined spatial orientation of substituents | Improved physicochemical properties (e.g., solubility) |
| Flexible Aliphatic Chains | Conformational restriction | Pre-organization into bioactive conformation, reduced entropic penalty upon binding |
Chemical Rationale for Improved Properties
The advantageous properties conferred by the this compound scaffold are deeply rooted in its distinct chemical structure. The spirocyclic nature of the molecule introduces a high degree of three-dimensionality and rigidity, which are key determinants of its utility in drug design and complex molecule synthesis.
Scaffold Rigidity: The fusion of the cyclobutane (B1203170) and cyclohexane (B81311) rings at a single spiro-carbon atom creates a rigid molecular framework. This rigidity is a direct consequence of the strained nature of the four-membered ring and the defined chair/boat conformations of the six-membered ring. Unlike flexible acyclic or larger cyclic systems, the spiro[3.5]nonane core significantly limits the number of accessible conformations. This inherent rigidity is advantageous for several reasons:
Pre-organization for Binding: As mentioned, a rigid scaffold can lock a molecule into its bioactive conformation, enhancing binding affinity for a biological target.
Improved Selectivity: By reducing conformational flexibility, the likelihood of off-target binding is often diminished, leading to improved selectivity and a better side-effect profile in medicinal chemistry contexts.
Vector Presentation: The rigid and three-dimensional nature of the spiro[3.5]nonane scaffold allows for the precise and predictable orientation of functional groups in space. This "vector presentation" is crucial for optimizing interactions with biological targets, such as enzymes and receptors, which have well-defined three-dimensional binding pockets. The amine group at the 6-position, along with other potential substitution points on the rings, serves as an "exit vector" for the attachment of various side chains. researchgate.net The fixed spatial relationship between these substituents, dictated by the rigid scaffold, enables the systematic exploration of chemical space to achieve optimal molecular recognition. For example, in the design of protease inhibitors, the precise positioning of hydrogen bond donors and acceptors and hydrophobic groups is paramount for high-affinity binding. The spiro[3.5]nonane framework provides a stable platform to arrange these functionalities in the desired three-dimensional constellation. nih.gov
| Property | Chemical Rationale | Impact in Organic Synthesis/Medicinal Chemistry |
| Scaffold Rigidity | Fused cyclobutane and cyclohexane rings limit conformational freedom. | Pre-organization for enhanced binding affinity, improved selectivity, and increased metabolic stability. |
| Vector Presentation | The three-dimensional structure allows for precise spatial orientation of substituents. | Optimal arrangement of functional groups for molecular recognition and interaction with biological targets. |
Role in the Synthesis of Complex Polycyclic and Heterocyclic Architectures
This compound is not only a valuable scaffold in its own right but also serves as a versatile starting material for the synthesis of more complex molecular architectures. The amine functionality provides a reactive handle for a wide array of chemical transformations, enabling its incorporation into intricate polycyclic and heterocyclic systems. nih.govresearchgate.net
The synthesis of fused and spiro-linked nitrogen-containing heterocycles is of great interest due to their prevalence in biologically active natural products and pharmaceuticals. nih.gov this compound and its derivatives can participate in a variety of cyclization reactions to build such complex structures. For example, aza-spiro[3.5]nonane derivatives have been utilized in multicomponent aza-Diels-Alder reactions to generate novel spiro-heterocyclic frameworks. lu.selu.se These reactions are highly efficient, often proceeding with high stereoselectivity to create multiple new bonds and stereocenters in a single step.
Furthermore, oxidative rearrangement reactions of spirocyclic systems containing nitrogen have been shown to be powerful methods for constructing bicyclic amidines. For instance, the treatment of spiro cyclobutane cyclic aminals with N-halosuccinimides can induce a ring expansion to form fused heterocyclic systems. acs.org While not directly starting from this compound, these transformations highlight the potential of the spiro[3.5]nonane core to undergo skeletal rearrangements to access novel and complex polycyclic structures.
The amine group of this compound can be readily derivatized to introduce other functionalities that can then participate in intramolecular cyclization reactions. For example, acylation of the amine followed by the introduction of a reactive group on the acyl chain could set the stage for a subsequent ring-closing reaction to form a fused heterocycle. The rigid nature of the spiro[3.5]nonane backbone can facilitate such intramolecular reactions by holding the reacting groups in close proximity.
The development of novel synthetic methodologies continues to expand the utility of this compound as a building block. Visible-light-driven photocatalysis has been employed for the multicomponent direct assembly of N-heterospirocycles, demonstrating a modern approach to constructing these complex architectures. acs.org The unique reactivity and defined stereochemistry of the spiro[3.5]nonane system make it an attractive starting point for diversity-oriented synthesis, enabling the rapid generation of libraries of complex molecules for biological screening. nih.gov
Computational Chemistry and Molecular Modeling of Spiro 3.5 Nonan 6 Amine
Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For Spiro[3.5]nonan-6-amine, DFT calculations can provide valuable information on orbital energies, charge distribution, and molecular electrostatic potential (MEP).
Although specific DFT studies on this compound are not readily found, we can infer its electronic properties by considering its constituent parts: a cyclobutane (B1203170) ring, a cyclohexane (B81311) ring, and an amino group. The cyclobutane ring is known for its significant ring strain due to deviations from ideal bond angles. masterorganicchemistry.com This strain influences the hybridization of the carbon atoms and can affect the electronic environment of the spiro-carbon. The cyclohexylamine (B46788) moiety, in its preferred chair conformation, will have the amino group in either an axial or equatorial position, each with distinct electronic and steric implications.
DFT calculations on analogous systems, such as cyclohexylamine, reveal the influence of the amino group on the electronic properties of the ring. The nitrogen atom's lone pair of electrons can participate in hyperconjugative interactions with the sigma framework of the ring, affecting bond lengths and charge distribution. For this compound, the MEP would likely show a region of negative potential around the nitrogen atom, indicating its nucleophilic character and propensity for hydrogen bonding. The strained cyclobutane ring might also exhibit distinct electronic features that could modulate the reactivity of the entire molecule.
Table 1: Predicted Electronic Properties of this compound (Inferred from Analogous Structures)
| Property | Predicted Value/Characteristic | Basis of Prediction |
| HOMO-LUMO Gap | Moderate | Combination of saturated rings and an amino group. |
| Dipole Moment | Non-zero, significant magnitude | Due to the polar C-N bond and the lone pair on the nitrogen atom. |
| Molecular Electrostatic Potential (MEP) | Negative potential localized on the nitrogen atom. | Indicative of the primary site for electrophilic attack and hydrogen bond donation. |
| Atomic Charges | Negative charge on the nitrogen atom, positive charges on adjacent hydrogens. | Reflects the electronegativity difference and the polar nature of the amino group. |
These predicted properties suggest that this compound would be a reactive molecule, with the amino group being the primary center for chemical transformations.
Molecular Dynamics Simulations for Conformational Sampling and Interconversion Pathways
Molecular dynamics (MD) simulations provide a means to explore the conformational landscape of a molecule over time, offering insights into its flexibility and the pathways of interconversion between different stable states.
The conformational dynamics of this compound are primarily governed by the puckering of the cyclobutane ring and the chair-boat-twist interconversions of the cyclohexane ring. The cyclobutane ring is not planar and undergoes a rapid puckering motion. masterorganicchemistry.comyoutube.com This puckering can influence the relative orientation of the two rings.
The cyclohexane ring in this compound is expected to adopt a chair conformation as its most stable state. The amino group can be situated in either an equatorial or axial position. The energy difference between these two conformers is a key parameter that can be determined through MD simulations. Generally, for monosubstituted cyclohexanes, the equatorial conformer is more stable due to reduced steric hindrance.
MD simulations on similar spiro systems have shown that the spiro fusion can introduce unique conformational constraints. The interconversion between different chair conformations of the cyclohexane ring (ring flipping) would proceed through higher-energy boat or twist-boat transition states. The energy barrier for this process in this compound would be influenced by the presence of the fused cyclobutane ring.
Table 2: Predicted Conformational Properties of this compound
| Conformational Feature | Description | Predicted Energetics |
| Cyclohexane Ring | Predominantly chair conformation. | Chair conformer is the global energy minimum. |
| Amino Group Position | Equatorial and axial conformers. | Equatorial conformer is expected to be more stable. |
| Cyclobutane Ring | Puckered conformation. | Rapid interconversion between puckered states. |
| Ring Inversion Barrier | Energy barrier for cyclohexane chair-to-chair interconversion. | Expected to be comparable to or slightly higher than monosubstituted cyclohexanes. |
In Silico Analysis of Molecular Recognition Features and Exit Vector Mapping
In the context of drug discovery, understanding how a molecule presents its functional groups for interaction with biological targets is paramount. In silico techniques like pharmacophore modeling and exit vector mapping are instrumental in this regard.
A pharmacophore model for this compound would highlight the key features available for molecular recognition. These would include a hydrogen bond donor (the N-H bonds of the amino group), a hydrogen bond acceptor (the lone pair of the nitrogen atom), and a hydrophobic scaffold provided by the aliphatic rings. The rigid spirocyclic core holds these features in a well-defined spatial arrangement, which can be advantageous for binding to a specific protein pocket.
Exit vector mapping is a computational technique used to identify potential points of functionalization on a molecular scaffold that can be explored to improve binding affinity or other properties. For the this compound scaffold, the primary exit vector would be from the amino group, allowing for the attachment of various substituents. Other potential exit vectors could be defined at various positions on both the cyclobutane and cyclohexane rings, allowing for the exploration of the surrounding chemical space. The rigid nature of the spiro[3.5]nonane core ensures that the appended substituents are projected into specific regions of space, making it an attractive scaffold for fragment-based drug design and library synthesis.
Table 3: In Silico Molecular Recognition and Design Parameters for this compound
| Analysis Type | Key Features and Applications |
| Pharmacophore Model | - Hydrogen Bond Donor/Acceptor (amino group)- Hydrophobic regions (aliphatic rings)- Defined 3D arrangement of features |
| Exit Vector Mapping | - Primary vector at the amino group for derivatization.- Secondary vectors on the carbocyclic rings for scaffold decoration.- Enables systematic exploration of chemical space. |
Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Scaffold Design
Cheminformatics and QSAR/QSPR studies utilize computational models to correlate the chemical structure of a compound with its biological activity or physicochemical properties. While no specific QSAR/QSPR studies for this compound have been published, general principles and studies on related compounds can provide a framework for its potential in scaffold design.
The spiro[3.5]nonane scaffold itself contributes to important physicochemical properties such as lipophilicity (logP) and topological polar surface area (TPSA). The introduction of the amino group significantly impacts these properties, increasing polarity and the potential for hydrogen bonding. QSPR models for spiroalkanes can be used to predict properties like boiling point and density, which are important for synthetic and formulation considerations. nih.gov
QSAR studies on other cyclic amines have shown that descriptors related to molecular shape, hydrophobicity, and electronic properties are often correlated with biological activity. nih.gov For a library of derivatives based on the this compound scaffold, QSAR models could be developed to guide the selection of substituents that would enhance a desired biological activity, such as binding to a particular enzyme or receptor. The rigid nature of the spiro scaffold would simplify the conformational space, potentially leading to more robust and predictive QSAR models.
Table 4: Potential QSAR/QSPR Descriptors for this compound Derivatives
| Descriptor Class | Examples | Relevance |
| Topological | Molecular weight, Wiener index, Kier & Hall indices | Encodes information about molecular size and branching. |
| Electronic | Dipole moment, HOMO/LUMO energies, atomic charges | Relates to reactivity and intermolecular interactions. |
| Hydrophobic | Calculated logP | Crucial for membrane permeability and protein binding. |
| 3D-Descriptors | Molecular surface area, volume, shape indices | Captures the three-dimensional nature of the molecule. |
Future Research Directions and Unexplored Avenues for Spiro 3.5 Nonan 6 Amine
Development of Eco-Friendly and Sustainable Synthetic Methodologies
The development of environmentally benign and efficient synthetic routes to Spiro[3.5]nonan-6-amine and its derivatives is a critical first step towards unlocking its broader applications. Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and multiple steps, leading to significant waste generation. Future research should prioritize the development of green and sustainable methodologies.
Key areas of focus include:
Microwave-Assisted Organic Synthesis (MAOS): This technique has the potential to significantly reduce reaction times, improve yields, and enhance the efficiency of synthesizing spirocyclic systems. The application of microwave irradiation to multicomponent reactions involving the precursors of this compound could lead to rapid and high-yielding one-pot syntheses.
Use of Green Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives is paramount. Research into the use of deep eutectic solvents (DES), ionic liquids, or even water as the reaction medium could drastically reduce the environmental footprint of the synthesis.
Organocatalysis: The use of small organic molecules as catalysts, such as L-proline and its derivatives, offers a metal-free and often milder alternative to traditional metal-based catalysts. Exploring organocatalytic routes for the key bond-forming steps in the synthesis of the spiro[3.5]nonane framework would be a significant advancement.
Flow Chemistry: Continuous flow processes can offer superior control over reaction parameters, improved safety, and easier scalability compared to batch processes. Developing a flow-based synthesis of this compound would be a major step towards its industrial-scale production in a sustainable manner.
| Green Chemistry Approach | Potential Advantages for this compound Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. |
| Green Solvents (e.g., DES, water) | Reduced toxicity and environmental impact, potential for improved reaction rates. |
| Organocatalysis | Avoids heavy metal contamination, often milder reaction conditions, readily available catalysts. |
| Flow Chemistry | Enhanced safety, better process control, easier scalability, potential for higher purity. |
Exploration of Underexplored Derivatization Pathways and Reactivity Patterns
The synthetic utility of this compound lies in its potential for derivatization, allowing for the creation of a diverse library of novel compounds with tailored properties. The primary amine group serves as a versatile handle for a wide range of chemical transformations.
Future research should investigate the following derivatization pathways:
N-Functionalization: The amine group can be readily derivatized through reactions with a variety of electrophiles. This includes acylation to form amides, alkylation to form secondary and tertiary amines, and sulfonylation to produce sulfonamides. These derivatives could exhibit a range of biological activities and material properties.
α-C–H Bond Functionalization: Recent advances in C–H activation chemistry open up exciting possibilities for the direct functionalization of the carbon atoms adjacent to the amine. This could involve the introduction of aryl, alkyl, or other functional groups, providing access to a new chemical space that is not readily accessible through traditional methods.
Multicomponent Reactions (MCRs): Utilizing this compound as a component in MCRs, such as the Ugi or Passerini reactions, could rapidly generate complex and diverse molecular scaffolds. This approach is highly efficient for building libraries of compounds for high-throughput screening.
Synthesis of Chiral Derivatives: The spirocyclic framework of this compound can give rise to chirality. The development of stereoselective syntheses to access enantiomerically pure forms of its derivatives is crucial for applications in asymmetric catalysis and as chiral probes in medicinal chemistry.
| Derivatization Pathway | Potential Functional Groups Introduced | Potential Applications of Derivatives |
| N-Acylation | Amides | Biologically active compounds, polymers. |
| N-Alkylation | Secondary/Tertiary Amines | Catalysts, ligands, pharmacologically active molecules. |
| α-C–H Functionalization | Aryl, Alkyl groups | Novel scaffolds for drug discovery. |
| Multicomponent Reactions | Diverse and complex functionalities | High-throughput screening libraries. |
Novel Applications in Catalysis or Materials Science Based on Structural Features
The unique three-dimensional and rigid structure of this compound makes it an attractive candidate for applications in catalysis and materials science, where molecular geometry plays a critical role.
Potential future applications include:
Asymmetric Catalysis: Derivatized forms of this compound could serve as novel chiral ligands for transition metal catalysts. The rigid spirocyclic backbone can create a well-defined chiral environment around the metal center, potentially leading to high enantioselectivity in a variety of asymmetric transformations, such as hydrogenation, C-C bond formation, and hydrosilylation. The development of spiro-phosphine or spiro-diamine ligands derived from this amine is a particularly promising avenue.
Materials Science: The spirocyclic core can impart desirable properties to organic materials. The orthogonal arrangement of the two rings can disrupt crystal packing, leading to the formation of amorphous materials with high glass transition temperatures (Tg). This is a highly sought-after property for materials used in organic light-emitting diodes (OLEDs) and other organic electronic devices, as it enhances their morphological stability and device lifetime. The amine functionality also provides a site for further modification to tune the electronic and optical properties of the resulting materials.
| Application Area | Key Structural Feature | Potential Role of this compound |
| Asymmetric Catalysis | Rigid, Chiral Scaffold | Precursor for chiral ligands (e.g., spiro-phosphines, spiro-diamines). |
| Materials Science (OLEDs) | Three-Dimensional, Orthogonal Structure | Building block for amorphous materials with high Tg and tunable electronic properties. |
Advanced Computational Approaches for Predictive Chemical Synthesis and Design
Computational chemistry can play a pivotal role in accelerating the exploration of this compound's potential. By leveraging in silico methods, researchers can predict reactivity, design novel derivatives with desired properties, and optimize synthetic routes before embarking on extensive experimental work.
Key computational approaches to be explored include:
Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure and reactivity of this compound and its derivatives. Calculations of Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) surfaces can provide valuable insights into its reactivity patterns and guide the design of new reactions and derivatization strategies.
Retrosynthesis Prediction Algorithms: The application of artificial intelligence (AI) and machine learning in retrosynthesis planning can help identify novel and efficient synthetic routes to this compound and its derivatives. These tools can analyze vast reaction databases to propose synthetic pathways that may not be immediately obvious to a human chemist.
In Silico Design of Catalysts and Materials: Computational modeling can be used to design novel chiral ligands derived from this compound for specific catalytic applications. By simulating the interaction of the ligand-metal complex with a substrate, researchers can predict the enantioselectivity of a reaction. Similarly, in materials science, computational methods can predict the electronic and optical properties of new materials based on the this compound scaffold, aiding in the design of next-generation OLEDs and other organic electronic devices.
Molecular Docking and Virtual Screening: For medicinal chemistry applications, molecular docking studies can predict the binding affinity and mode of interaction of this compound derivatives with biological targets. This allows for the in silico screening of large virtual libraries of compounds to identify promising candidates for further experimental investigation.
| Computational Method | Application in this compound Research |
| Density Functional Theory (DFT) | Prediction of reactivity, reaction mechanisms, and electronic properties. |
| AI-Powered Retrosynthesis | Design of novel and efficient synthetic routes. |
| In Silico Catalyst/Material Design | Rational design of chiral ligands and materials with tailored properties. |
| Molecular Docking | Identification of potential drug candidates and prediction of biological activity. |
Q & A
Q. What experimental frameworks compare the biological activity of this compound with its oxygen/nitrogen-substituted analogs?
- Methodological Answer : Use standardized assays (e.g., kinase inhibition, bacterial growth curves) under identical conditions. Analyze dose-response curves for EC/IC values. Pair with computational free-energy calculations (e.g., MM-GBSA) to correlate activity with binding affinity. Highlight electronic effects via Hammett plots for substituents .
Q. How to investigate the role of this compound’s spirocyclic strain in modulating reaction mechanisms?
- Methodological Answer : Perform kinetic isotope effect (KIE) studies to probe transition states. Use X-ray crystallography to compare ground-state geometries with reactive intermediates. Calculate ring strain energy via DFT (e.g., Gaussian 16) and correlate with experimental activation energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
